3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile
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Overview
Description
3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile is a compound that belongs to the family of tropane alkaloids.
Preparation Methods
The synthesis of 3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods often involve the use of specific catalysts and reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a key intermediate in the synthesis of other complex molecules. In biology and medicine, it has been studied for its potential therapeutic effects, including its use as a precursor for the synthesis of drugs targeting the central nervous system . Additionally, it has applications in the pharmaceutical industry as a building block for the development of new drugs .
Mechanism of Action
The mechanism of action of 3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile involves its interaction with specific molecular targets and pathways in the body. It is known to interact with neurotransmitter receptors in the central nervous system, modulating their activity and leading to various physiological effects . The exact pathways and molecular targets involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile can be compared with other similar compounds, such as 3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride and 8-Azabicyclo[3.2.1]octane, 3-chloro-8-methyl-. These compounds share a similar core structure but differ in their functional groups and specific chemical properties . The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
40131-43-9 |
---|---|
Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile |
InChI |
InChI=1S/C9H14N2O/c1-11-7-2-3-8(11)5-9(12,4-7)6-10/h7-8,12H,2-5H2,1H3 |
InChI Key |
WSYMOTWLPRNFID-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CC(C2)(C#N)O |
Origin of Product |
United States |
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